Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features an isoxazole ring, a pyrazolo[1,5-a]pyrimidine core, and an ethyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the isoxazole ring, followed by the formation of the pyrazolo[1,5-a]pyrimidine core. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Pyrazolo[1,5-a]pyrimidine Core Formation: The pyrazolo[1,5-a]pyrimidine core can be formed through a series of cyclization reactions involving pyrimidine derivatives.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in cellular stress responses and inflammation.
Pathways Involved: The compound inhibits the NF-kB inflammatory pathway and reduces ER stress, leading to decreased production of inflammatory mediators and reduced apoptosis.
Comparison with Similar Compounds
Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Isoxazole Derivatives: Compounds with an isoxazole ring, such as 5-isoxazol-5-yl-2ʹ-deoxyuridines, which have shown antiviral activity.
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with a pyrazolo[1,5-a]pyrimidine core, such as triazole-pyrimidine hybrids, which have demonstrated neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C20H18N4O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 2-(1,2-oxazol-4-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N4O5/c1-2-28-20(27)17-18(25)23(9-8-13-6-4-3-5-7-13)16-10-15(14-11-21-29-12-14)22-24(16)19(17)26/h3-7,10-12,17H,2,8-9H2,1H3 |
InChI Key |
XEAFSXBOOJDNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CON=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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